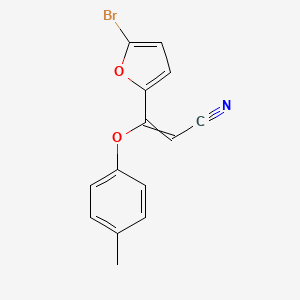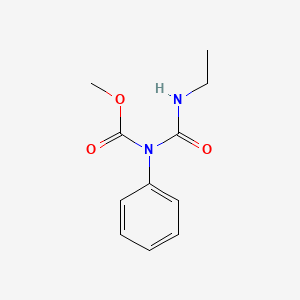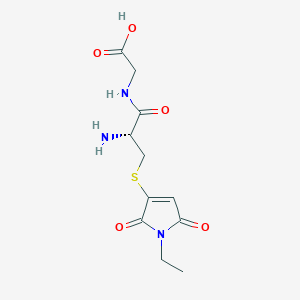![molecular formula C20H26O5 B14333236 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate CAS No. 106644-38-6](/img/structure/B14333236.png)
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate is an organic compound known for its unique chemical structure and properties. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains multiple ethoxyethoxy groups, which contribute to its solubility and reactivity. This compound is used in various scientific research applications due to its distinctive characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate typically involves the esterification of naphthalen-1-ylacetic acid with 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of naphthalen-1-ylacetic acid or naphthalen-1-ylacetone.
Reduction: Production of 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)methanol.
Substitution: Generation of derivatives with different functional groups replacing the ethoxyethoxy moieties.
Aplicaciones Científicas De Investigación
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for certain reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its solubility and stability.
Industry: Employed as a plasticizer in polymer production and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release naphthalen-1-ylacetic acid, which may interact with cellular enzymes and receptors. The ethoxyethoxy groups enhance the compound’s solubility, facilitating its transport across cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate: A similar compound with a simpler structure, lacking the naphthalene moiety.
Triethylene glycol monoethyl ether acetate: Another related compound with similar solubility properties.
Uniqueness
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate stands out due to its combination of the naphthalene ring and multiple ethoxyethoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
106644-38-6 |
|---|---|
Fórmula molecular |
C20H26O5 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-[2-(2-ethoxyethoxy)ethoxy]ethyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C20H26O5/c1-2-22-10-11-23-12-13-24-14-15-25-20(21)16-18-8-5-7-17-6-3-4-9-19(17)18/h3-9H,2,10-16H2,1H3 |
Clave InChI |
XFMHGZOETVLMGE-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOCCOC(=O)CC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)
![2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole](/img/structure/B14333158.png)


![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)




![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)



![2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid](/img/structure/B14333244.png)
